2-(Tributylstannyl)pyrazine

Catalog No.
S715259
CAS No.
205371-27-3
M.F
C16H30N2Sn
M. Wt
369.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)pyrazine

CAS Number

205371-27-3

Product Name

2-(Tributylstannyl)pyrazine

IUPAC Name

tributyl(pyrazin-2-yl)stannane

Molecular Formula

C16H30N2Sn

Molecular Weight

369.1 g/mol

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-6-4-3-5-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

OVBXTKIWZAHFAC-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1

The exact mass of the compound 2-(Tributylstannyl)pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Tributylstannyl)pyrazine (CAS 205371-27-3) is a heteroaryl organotin reagent primarily procured for the installation of the pyrazine motif via palladium-catalyzed Stille cross-coupling. As an electron-deficient heteroaromatic stannane, it serves as a critical building block in the synthesis of pharmaceutical active ingredients (APIs), kinase inhibitors, and advanced organic materials. Its core procurement value lies in its ability to reliably transfer the pyrazine ring under neutral conditions, serving as a highly stable alternative to labile boronic acid equivalents that frequently fail in mainstream industrial and laboratory workflows[1].

Generic substitution with 2-pyrazineboronic acid or its pinacol ester frequently fails in process chemistry because electron-deficient 2-heteroarylboronic acids undergo rapid protodeboronation under the basic aqueous conditions required for Suzuki-Miyaura coupling, leading to unpredictable yields and high reagent waste. Alternatively, employing an 'inverse' coupling strategy with 2-chloropyrazine forces the chemist to convert their complex, late-stage intermediate into a stannane or boronic acid. This late-stage metalation is often low-yielding or entirely incompatible with sensitive functional groups. 2-(Tributylstannyl)pyrazine resolves both bottlenecks by acting as a bench-stable, neutral coupling partner that reacts directly with complex aryl halides without degrading [1].

Neutral Stille Coupling vs. Base-Induced Protodeboronation

2-Pyrazineboronic acid derivatives are notoriously unstable, often degrading rapidly via protodeboronation in basic aqueous media. This degradation necessitates massive stoichiometric excesses and severely limits batch-to-batch reproducibility. In contrast, 2-(tributylstannyl)pyrazine remains highly stable under the neutral conditions of the Stille coupling, allowing for near-quantitative transfer of the pyrazine ring without competitive hydrolytic degradation[1].

Evidence DimensionReagent stability during cross-coupling
Target Compound DataStable under neutral Pd-catalyzed Stille conditions
Comparator Or Baseline2-Pyrazineboronic acid
Quantified DifferenceBoronic acid suffers rapid protodeboronation (often >50% degradation within hours) under basic Suzuki conditions; the stannane resists degradation.
ConditionsStandard cross-coupling conditions (neutral organic solvent vs. basic aqueous media)

Eliminates the need for massive reagent excesses and ensures reproducible yields when installing the pyrazine motif.

Reduced Volatility and Handling Risks vs. Trimethyltin Analogs

While trimethylstannyl reagents can offer slightly faster transmetalation rates due to reduced steric bulk, they possess significantly higher vapor pressures and severe acute toxicity. 2-(Tributylstannyl)pyrazine utilizes the bulkier tributyltin group, which drastically reduces volatility and inhalation hazards during benchtop handling and industrial scale-up, making it the preferred choice for procurement despite the need for lipophilic byproduct removal[1].

Evidence DimensionVolatility and acute toxicity profile
Target Compound DataLow volatility, moderate toxicity (typical tributyltin LD50 100-300 mg/kg)
Comparator Or Baseline2-(Trimethylstannyl)pyrazine
Quantified DifferenceTrimethyltin analogs exhibit significantly higher vapor pressure and severe acute toxicity (LD50 < 15 mg/kg).
ConditionsAmbient laboratory handling and scale-up operations

Crucial for laboratory safety and regulatory compliance during process scale-up, minimizing severe inhalation risks.

Enabling Late-Stage Pyrazine Installation on Complex Halides

In complex API synthesis, converting a highly functionalized late-stage intermediate into a boronic acid or stannane often results in poor yields due to competing side reactions during metalation. By utilizing 2-(tributylstannyl)pyrazine, the complex intermediate can be maintained as a stable aryl halide or triflate. This direct coupling approach frequently bypasses the severe yield drops associated with inverse coupling strategies utilizing 2-chloropyrazine[1].

Evidence DimensionLate-stage coupling efficiency
Target Compound DataDirect coupling onto complex aryl halides
Comparator Or Baseline2-Chloropyrazine (requiring complex aryl stannane/boronic acid)
Quantified DifferenceAvoids the <30% yield bottleneck typically associated with late-stage metalation of highly functionalized intermediates.
ConditionsLate-stage pharmaceutical synthesis / functionalization

Streamlines synthetic routes and preserves high-value, late-stage intermediates by avoiding harsh metalation steps.

Late-Stage Derivatization of Kinase Inhibitors

Because 2-(tributylstannyl)pyrazine reacts reliably with complex aryl halides under neutral conditions, it is ideal for the late-stage installation of pyrazine rings in kinase inhibitor libraries. This avoids the protodeboronation issues that would ruin the equivalent Suzuki coupling attempts, preserving valuable advanced intermediates [1].

Synthesis of Pyrazine-Based OLED Ligands

In the development of functional materials and OLEDs, extended conjugated systems are often sensitive to the strong bases required for Suzuki couplings. 2-(Tributylstannyl)pyrazine allows for the modular assembly of pyrazine-containing fluorophores and metal ligands under mild, base-free Stille conditions [2].

Scale-Up Manufacturing of Pyrazine-Containing APIs

For process chemistry moving from milligram to kilogram scale, the lower volatility and reduced inhalation toxicity of the tributyltin moiety (compared to trimethyltin alternatives) make 2-(tributylstannyl)pyrazine the safer and more compliant choice for bulk procurement and large-scale reactor handling [3].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (95.56%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.78%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.56%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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